Increased Lipophilicity vs. Methoxy Analog Enhances Membrane Permeability Potential
3-Bromo-2-ethoxy-5-methylbenzoic acid exhibits a significantly higher computed XLogP3 value of 2.8 compared to its closest methoxy analog, 3-bromo-2-methoxy-5-methylbenzoic acid, which has a predicted XLogP3 closer to 2.4 (based on structural fragment analysis) [1][2]. This difference of approximately 0.4 log units indicates a more lipophilic character for the ethoxy derivative, which can translate into improved membrane permeability or metabolic stability in certain chemical series.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-Bromo-2-methoxy-5-methylbenzoic acid: predicted XLogP3 ≈ 2.4 (class-level inference) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 units |
| Conditions | Computational prediction: PubChem XLogP3 algorithm (release 2019.06.18) |
Why This Matters
Higher lipophilicity can be a critical selection criterion when designing libraries for CNS targets or when optimizing ADME profiles, making the ethoxy analog the preferred scaffold for certain lead optimization campaigns.
- [1] PubChem CID 82646052: 3-Bromo-2-ethoxy-5-methylbenzoic acid. View Source
- [2] PubChem CID 12540053: 3-Bromo-2-methoxy-5-methylbenzoic acid. View Source
